molecular formula C8H15NOS2 B582726 4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-4-methyl-2-(methylthio)-(9CI) CAS No. 152560-98-0

4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-4-methyl-2-(methylthio)-(9CI)

Cat. No.: B582726
CAS No.: 152560-98-0
M. Wt: 205.334
InChI Key: ZPDGXQPEJOFELL-UHFFFAOYSA-N
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Description

4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-4-methyl-2-(methylthio)-(9CI) is a heterocyclic organic compound It features a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-4-methyl-2-(methylthio)-(9CI) typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2-amino-4-methylthio-3-oxobutanoate with sulfur and a suitable base under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The ethoxy and methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thiazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for metal ions in biochemical assays.

Medicine: The compound and its derivatives are investigated for their potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-4-methyl-2-(methylthio)-(9CI) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The sulfur and nitrogen atoms in the thiazine ring can coordinate with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

    4H-1,3-Thiazine: The parent compound without the ethoxy and methylthio substitutions.

    4H-1,3-Thiazine,4-methyl-2-(methylthio): A simpler derivative lacking the ethoxy group.

    4H-1,3-Thiazine,4-ethoxy-2-(methylthio): A derivative without the dihydro modification.

Uniqueness: 4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-4-methyl-2-(methylthio)-(9CI) is unique due to the combination of its ethoxy and methylthio groups, which can influence its chemical reactivity and biological activity. The dihydro modification also adds to its distinctiveness by altering the electronic properties of the thiazine ring.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields

Properties

CAS No.

152560-98-0

Molecular Formula

C8H15NOS2

Molecular Weight

205.334

IUPAC Name

4-ethoxy-4-methyl-2-methylsulfanyl-5,6-dihydro-1,3-thiazine

InChI

InChI=1S/C8H15NOS2/c1-4-10-8(2)5-6-12-7(9-8)11-3/h4-6H2,1-3H3

InChI Key

ZPDGXQPEJOFELL-UHFFFAOYSA-N

SMILES

CCOC1(CCSC(=N1)SC)C

Synonyms

4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-4-methyl-2-(methylthio)-(9CI)

Origin of Product

United States

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